molecular formula C24H18ClN5O2 B2483569 N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031623-27-4

N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2483569
CAS No.: 1031623-27-4
M. Wt: 443.89
InChI Key:
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Description

N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H18ClN5O2 and its molecular weight is 443.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The compound has been a subject of various synthesis and biological activity studies. Research has demonstrated the synthesis of related 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, exploring their potential biological activities and acute toxicity through computer prediction models. These studies identified compounds with potential antineurotic activity, suggesting prospects for treating male reproductive and erectile dysfunction (Danylchenko, Drushlyak, & Kovalenko, 2016).

Antimicrobial Properties

Considerable research has been done on the antimicrobial properties of triazoloquinazoline derivatives. A study synthesized novel 1H-1,2,3-triazole-4-carboxamides and evaluated them against primary pathogens like Escherichia coli, Klebsiella pneumonia, and others. The compounds demonstrated selective action, with some showing potent antibacterial effects against pathogens like Staphylococcus aureus and antifungal activity against Candida albicans (Pokhodylo, Manko, Finiuk, et al., 2021).

Antibacterial Evaluation

Compounds related to N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide have been synthesized and evaluated for their antibacterial activities. For instance, a series incorporating 5-substituted 1,2,4-triazolo[4,3-c]quinazoline or 4-substituted thiazole showed good antibacterial potency (Gineinah, 2001).

Anticancer Activity

Recent studies have focused on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, revealing structural requirements essential for anticancer activity. Some derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, offering a basis for the development of new anticancer agents (Reddy, Reddy, Reddy, et al., 2015).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the reaction of 4-chlorobenzylamine with 3-methylbenzoyl chloride to form N-(4-chlorobenzyl)-3-methylbenzamide. This intermediate is then reacted with 2-amino-4,5-dihydro-1,2,3-triazole and 8-chloroquinoline-5-carboxylic acid to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "3-methylbenzoyl chloride", "2-amino-4,5-dihydro-1,2,3-triazole", "8-chloroquinoline-5-carboxylic acid" ], "Reaction": [ "Step 1: React 4-chlorobenzylamine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form N-(4-chlorobenzyl)-3-methylbenzamide.", "Step 2: React N-(4-chlorobenzyl)-3-methylbenzamide with 2-amino-4,5-dihydro-1,2,3-triazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form an intermediate.", "Step 3: React the intermediate from step 2 with 8-chloroquinoline-5-carboxylic acid in the presence of a coupling agent such as DCC and a base such as triethylamine to form the final product, N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide." ] }

CAS No.

1031623-27-4

Molecular Formula

C24H18ClN5O2

Molecular Weight

443.89

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C24H18ClN5O2/c1-14-3-2-4-16(11-14)21-22-27-24(32)19-10-7-17(12-20(19)30(22)29-28-21)23(31)26-13-15-5-8-18(25)9-6-15/h2-12,29H,13H2,1H3,(H,26,31)

SMILES

CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

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